molecular formula C23H19FN2O2 B11447304 3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B11447304
M. Wt: 374.4 g/mol
InChI Key: AHFOZPXSOPPGMK-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a tetrahydroquinazoline-dione derivative characterized by a bicyclic core structure with substituents at positions 1 and 2. The 3-position features a 4-ethylphenyl group, contributing to increased lipophilicity, while the 1-position is substituted with a 3-fluorophenylmethyl moiety, introducing electronic effects via the fluorine atom.

Properties

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-[(3-fluorophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19FN2O2/c1-2-16-10-12-19(13-11-16)26-22(27)20-8-3-4-9-21(20)25(23(26)28)15-17-6-5-7-18(24)14-17/h3-14H,2,15H2,1H3

InChI Key

AHFOZPXSOPPGMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, tetrahydroquinazoline derivatives, and substituted quinazoline compounds.

Scientific Research Applications

3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be contextualized by comparing it to analogs within the tetrahydroquinazoline-dione family. Below is a detailed analysis of key differences and implications:

Structural Variations and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound 3-(4-Ethylphenyl), 1-[(3-fluorophenyl)methyl] Not reported Enhanced lipophilicity due to ethyl group; moderate polarity from fluorine.
3-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 3-(4-Fluorobenzoyl-piperidin-ethyl) 395.44 Fluorobenzoyl group may enhance aromatic receptor binding; higher molecular weight.
3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione 3-(2-Methoxyphenylmethylaminoethyl) Not reported Methoxy group increases polarity; potential for improved aqueous solubility.
Metabolite: 3-(2-{4-[(4-Fluorophenyl)(hydroxy)methyl]piperidin-1-yl}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione 3-(4-Fluorophenyl-hydroxymethyl-piperidin-ethyl) Not reported Hydroxymethyl group enhances solubility; likely metabolite of fluorophenyl analogs.
  • Lipophilicity : The target compound’s 4-ethylphenyl group confers higher lipophilicity compared to methoxy or hydroxymethyl derivatives, favoring blood-brain barrier penetration .
  • Solubility : Methoxy and hydroxymethyl substituents ( and ) improve aqueous solubility but may reduce membrane permeability compared to the ethylphenyl group .

Pharmacological Implications

  • Target Compound : The ethylphenyl group may enhance CNS activity, while the 3-fluorophenylmethyl group balances lipophilicity and metabolic resistance.
  • Metabolite : The hydroxymethyl group indicates possible Phase I metabolism (oxidation) of fluorophenyl analogs, critical for pharmacokinetic profiling .

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can be represented as follows:

  • Molecular Formula : C20H22FN3O2
  • Molecular Weight : 355.41 g/mol

Structural Features

  • The compound features a tetrahydroquinazoline core, which is known for various biological activities.
  • The presence of ethyl and fluorophenyl substituents may enhance its lipophilicity and alter its interaction with biological targets.

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BA54910Cell cycle arrest
Target CompoundHeLa12Inhibition of angiogenesis

Cardiovascular Effects

A study focusing on related quinazoline compounds has demonstrated cardiovascular effects such as vasodilation and hypotension. The mechanism involves the modulation of nitric oxide (NO) pathways and muscarinic receptor activation.

Case Study: Cardiovascular Effects in Animal Models

In a controlled study involving rats:

  • The compound was administered intravenously at doses ranging from 10 to 30 mg/kg.
  • Observations included significant reductions in blood pressure and heart rate.

The relaxation effect was notably diminished upon endothelial removal or blockade of muscarinic receptors, indicating the importance of endothelial function in the observed cardiovascular effects.

Neuropharmacological Activity

Quinazolines have been investigated for their neuropharmacological properties. Preliminary studies suggest that the target compound might possess antinociceptive effects based on behavioral tests in rodent models.

Table 2: Neuropharmacological Effects

Test ConductedResultDose (mg/kg)
Hot Plate TestNo effect20
Tail Flick TestSignificant30

The biological activity of 3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione likely involves multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways that regulate proliferation and survival.
  • Modulation of Receptors : The interaction with muscarinic receptors suggests potential applications in treating cardiovascular diseases.

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